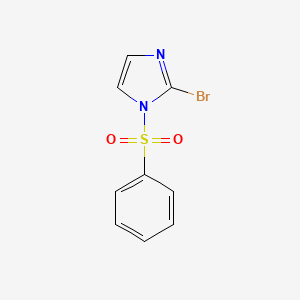
2-Bromo-1-(phenylsulfonyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(phenylsulfonyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles It is characterized by the presence of a bromine atom and a phenylsulfonyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(phenylsulfonyl)-1H-imidazole typically involves the bromination of 1-(phenylsulfonyl)-1H-imidazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the imidazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(phenylsulfonyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new imidazole derivatives.
Oxidation and Reduction: The phenylsulfonyl group can participate in oxidation-reduction reactions, altering the electronic properties of the imidazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine can yield 1-(phenylsulfonyl)-2-aminoimidazole derivatives, while oxidation can lead to sulfone or sulfoxide derivatives .
Scientific Research Applications
2-Bromo-1-(phenylsulfonyl)-1H-imidazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex imidazole derivatives, which are valuable in medicinal chemistry.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors in biological systems.
Biological Studies: It is used in studies to understand the interactions of imidazole derivatives with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(phenylsulfonyl)-1H-imidazole involves its interaction with molecular targets in biological systems. The bromine atom and phenylsulfonyl group can participate in various binding interactions, such as hydrogen bonding and hydrophobic interactions, with target proteins or enzymes. These interactions can modulate the activity of the target, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylethan-1-one: This compound shares the bromine and phenyl groups but lacks the imidazole ring, making it less versatile in biological applications.
2-Bromo-1-phenyl-1-pentanone: Similar in structure but with a different carbon backbone, affecting its reactivity and applications.
Uniqueness
2-Bromo-1-(phenylsulfonyl)-1H-imidazole is unique due to the presence of both the bromine atom and the phenylsulfonyl group on the imidazole ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential pharmacophore in medicinal chemistry .
Properties
Molecular Formula |
C9H7BrN2O2S |
|---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-bromoimidazole |
InChI |
InChI=1S/C9H7BrN2O2S/c10-9-11-6-7-12(9)15(13,14)8-4-2-1-3-5-8/h1-7H |
InChI Key |
PZEXUCVKNLWLMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13673237.png)
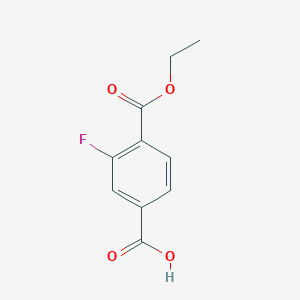



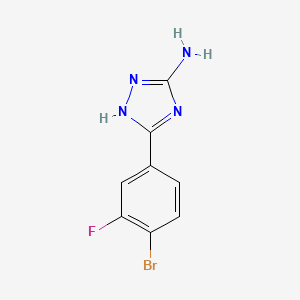

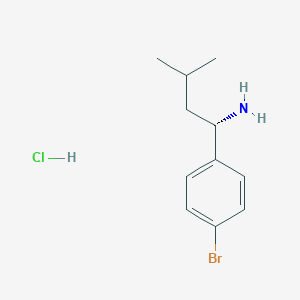
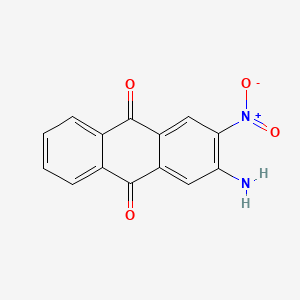
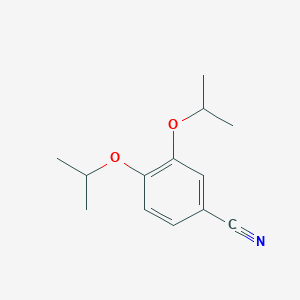
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)
![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)
